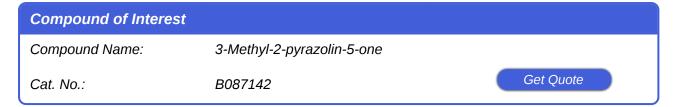


A Comparative Guide to Edaravone (MCI-186): Chemical Properties, Synthesis, and Neuroprotective Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical properties, synthesis, and neuroprotective profile of Edaravone (MCI-186), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. This document also presents a comparative analysis with Riluzole, another key therapeutic agent for ALS, supported by experimental data to inform further research and drug development in the field of neuroprotection.

Chemical Properties: Edaravone vs. Riluzole

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes and compares the key chemical properties of Edaravone and Riluzole.



Property	Edaravone (MCI-186)	Riluzole
IUPAC Name	5-methyl-2-phenyl-4H-pyrazol- 3-one	6-(trifluoromethoxy)-1,3- benzothiazol-2-amine[1][2]
Molecular Formula	C10H10N2O[1]	C ₈ H ₅ F ₃ N ₂ OS[1][3]
Molecular Weight	174.20 g/mol [1]	234.20 g/mol [1][3][4][5]
Melting Point	127-131 °C	119 °C[5]
Boiling Point	287 °C @ 265 mmHg	Not available
Solubility	Freely soluble in methanol, ethanol, and acetic acid; slightly soluble in water and diethyl ether.	Freely soluble in acetonitrile, alcohol, and methylene chloride; very slightly soluble in hexane and water.[6]
рКа	7.0	Not available
logP	1.24 (pH 6.0), 0.45 (pH 8.0)	2.3[5]

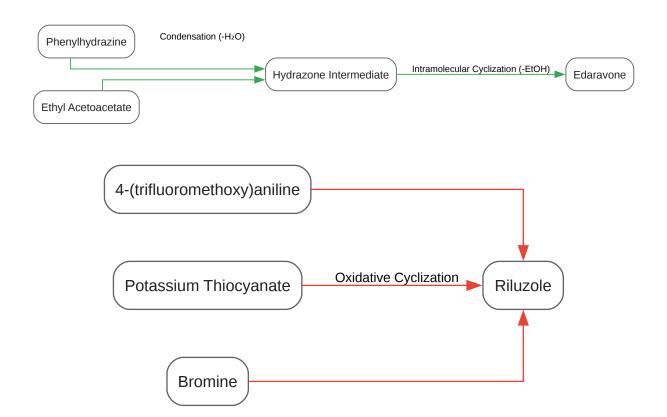
Synthesis of Edaravone and Riluzole

The synthetic routes for Edaravone and Riluzole are well-established. Below are the common laboratory-scale synthesis protocols for both compounds.

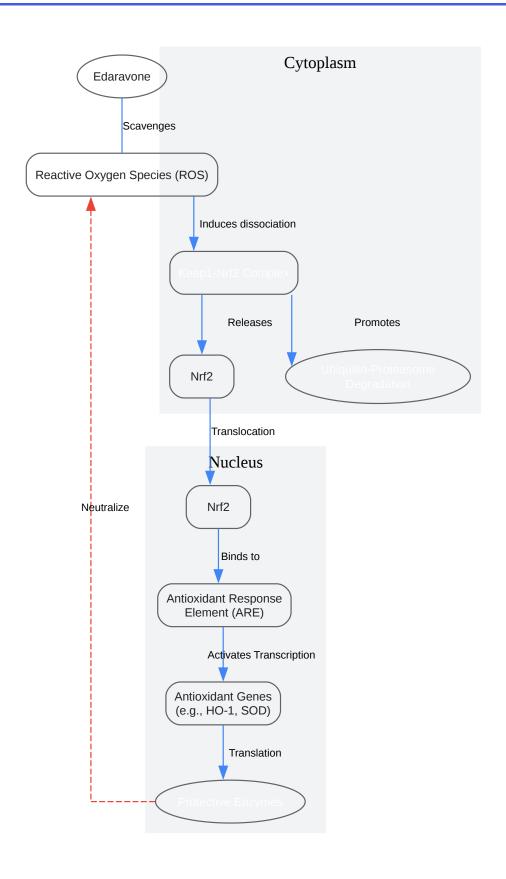
Edaravone Synthesis: Knorr Pyrazole Synthesis

Edaravone is synthesized via the Knorr pyrazole synthesis, a condensation reaction between phenylhydrazine and ethyl acetoacetate.[3][4]









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